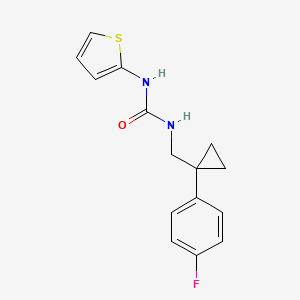

1-((1-(4-氟苯基)环丙基)甲基)-3-(噻吩-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-aryl-3-substituted phenyl ureas has been explored in various studies, with a focus on creating potent inhibitors for different biological targets. In the first paper, novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. The compounds with arylurea in the meta position to the thioether, particularly those bearing hydrophobic groups in the terminal phenyl ring, showed the lowest IC50 values in enzymatic assays, indicating potent inhibitory activity . Another study reported the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which demonstrated potent activity against human chronic myeloid leukemia (CML) cell line K562, with minimal cellular toxicity . These compounds were synthesized using a structure-based design and showed promising results in cellular assays.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods. For instance, the 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were confirmed by 1H, 13C, and 19F NMR spectra, along with elemental analyses . The optical activities of these compounds were also measured, providing further insight into their stereochemistry. The molecular docking studies conducted in the first paper provided a rationalization for the potency of the synthesized compounds as type II VEGFR-2 inhibitors, highlighting the importance of the thioether linker and the arylurea moiety's position .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these urea derivatives typically involve the condensation of appropriate amines with substituted phenyl isocyanates under mild conditions . The design of these compounds is often guided by structure-activity relationship (SAR) analysis, which helps in identifying the chemical groups that contribute to the biological activity and optimizing the lead molecules for better efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are crucial for their biological activity and pharmacokinetic profile. While the papers provided do not detail these properties explicitly, they are typically inferred from the molecular structure and the presence of specific functional groups. For example, the presence of hydrophobic groups in the terminal phenyl ring can influence the lipophilicity of the compounds, which in turn can affect their cell membrane permeability . The optical rotation measurements indicate the chiral nature of the compounds, which can have significant implications for their interaction with biological targets .

科学研究应用

乙酰胆碱酯酶抑制剂

对柔性脲衍生物,如1-(2-氨基乙氧基)-3-芳基(硫)脲,的研究表明这些化合物可以作为有效的乙酰胆碱酯酶抑制剂。优化这些分子涉及调整药效团之间的间隔长度,以增强与酶疏水结合位点的相互作用,表明在治疗阿尔茨海默病等疾病方面具有潜在应用。对不同取代基的探索已经发现,芳香残基不是活性的先决条件,这表明类似化合物,包括具有氟苯基团的化合物,可能被定制用于特定的治疗应用(Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995)。

抗真菌活性

与氟苯基脲相关的化合物已被研究其抗真菌性能。对各种衍生物的研究表明,这些化合物对诸如黑曲霉和氧化福蒙等病原体具有显著的杀真菌作用。这项研究突显了这些化合物在农业应用中的潜力,它们可以用于保护作物免受真菌病害。这些化合物的结构特征在其抗真菌功效中起着至关重要的作用,为设计新的抗真菌剂提供了基础(Mishra, Singh, & Wahab, 2000)。

阴离子受体

对非外消旋异构体(硫)脲的研究揭示了它们作为氨基酸衍生物的中性对映选择性阴离子受体的潜力。这表明在手性识别和分离过程中的应用,这些化合物可以用于选择性地结合和分离氨基酸或其他手性分子的对映体。硫脲与脲基团对结合亲和力的影响以及独特的结合特性为特定阴离子识别任务的分子设计提供了见解(Roussel, Román, Andreoli, Del Rio, Faure, & Vanthuyne, 2006)。

荧光染料和标记

对硼酰氟色素的研究表明脲和硫脲衍生物在功能化荧光染料的开发中具有潜力。这些化合物已经在模型标记实验中使用,例如与牛血清白蛋白(BSA)结合,显示出强烈的发光。这表明在生物成像和分子标记中的应用,这些荧光染料可以用于研究蛋白质相互作用、在细胞内的定位和动态(Frath, Azizi, Ulrich, & Ziessel, 2012)。

神经肽受体拮抗剂

对三取代苯基脲衍生物的合成和研究已经确定了具有强效抑制活性的化合物,针对神经肽Y5(NPY5)受体。这些发现对于开发针对与神经肽活性相关的疾病的新治疗剂具有重要意义,如肥胖和焦虑。这些化合物的结构活性关系(SAR)研究为设计更有效的NPY5受体拮抗剂提供了宝贵信息(Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001)。

属性

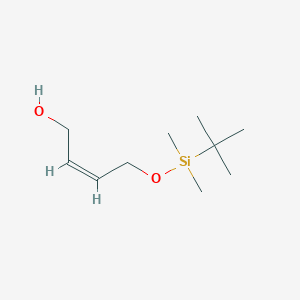

IUPAC Name |

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS/c16-12-5-3-11(4-6-12)15(7-8-15)10-17-14(19)18-13-2-1-9-20-13/h1-6,9H,7-8,10H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLESGOPCDBRMLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC2=CC=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2498863.png)

![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)

![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)

![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)

![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)

![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)

![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)